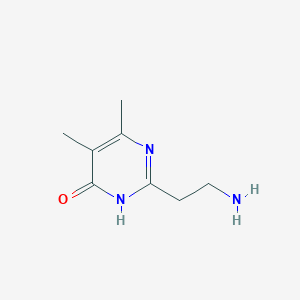
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring with aminoethyl and dimethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 5,6-dimethyl-3,4-dihydropyrimidin-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Aminoethylamine: A simpler analog with similar functional groups but lacking the pyrimidine ring.
5,6-Dimethyl-3,4-dihydropyrimidin-4-one: A related compound without the aminoethyl substituent.
Ethanolamine: Another compound with an aminoethyl group but different structural framework.
Uniqueness
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to the combination of its pyrimidine ring and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(2-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)10-7(3-4-9)11-8(5)12/h3-4,9H2,1-2H3,(H,10,11,12) |
InChIキー |
XBRRFORVIKHAQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(NC1=O)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


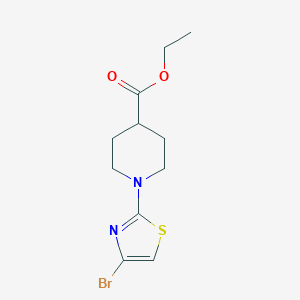
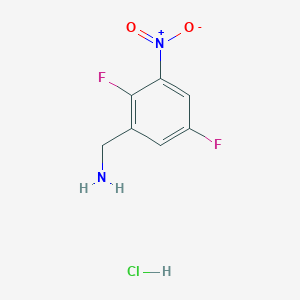
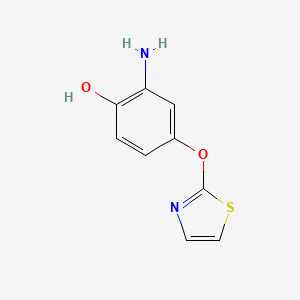
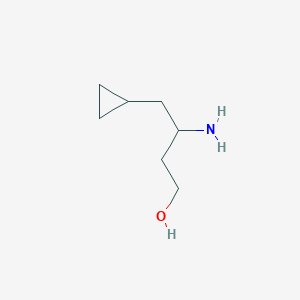


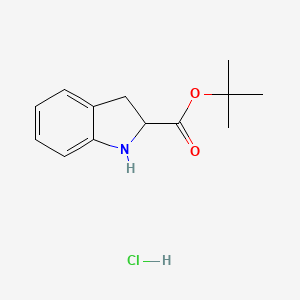
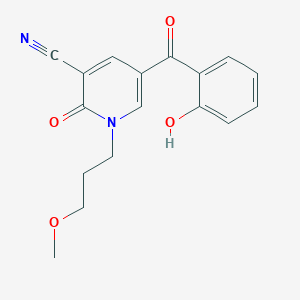
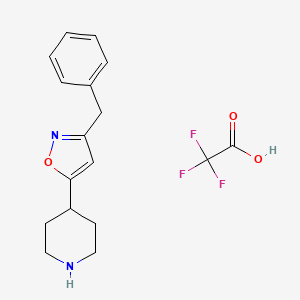
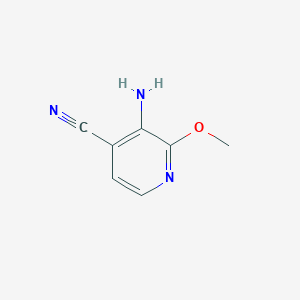
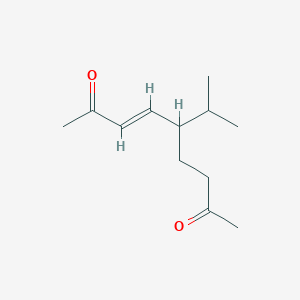
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
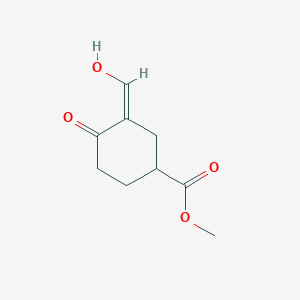
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
